molecular formula C9H14F3NO3 B1521983 2,2,2-trifluoroethyl N-(4-hydroxycyclohexyl)carbamate CAS No. 1197653-62-5

2,2,2-trifluoroethyl N-(4-hydroxycyclohexyl)carbamate

Cat. No.: B1521983
CAS No.: 1197653-62-5
M. Wt: 241.21 g/mol
InChI Key: JZCBNRKVGLXJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoroethyl N-(4-hydroxycyclohexyl)carbamate is a chemical compound known for its unique structural features and potential applications in various fields. It contains a trifluoroethyl group, a hydroxycyclohexyl group, and a carbamate linkage, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(4-hydroxycyclohexyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 4-hydroxycyclohexyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(4-hydroxycyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(4-hydroxycyclohexyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(4-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxycyclohexyl group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl N-(4-hydroxyphenyl)carbamate
  • 2,2,2-Trifluoroethyl N-(4-hydroxybenzyl)carbamate

Uniqueness

2,2,2-Trifluoroethyl N-(4-hydroxycyclohexyl)carbamate is unique due to its combination of a trifluoroethyl group and a hydroxycyclohexyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(4-hydroxycyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO3/c10-9(11,12)5-16-8(15)13-6-1-3-7(14)4-2-6/h6-7,14H,1-5H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCBNRKVGLXJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)OCC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-(4-hydroxycyclohexyl)carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoroethyl N-(4-hydroxycyclohexyl)carbamate
Reactant of Route 3
Reactant of Route 3
2,2,2-trifluoroethyl N-(4-hydroxycyclohexyl)carbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,2,2-trifluoroethyl N-(4-hydroxycyclohexyl)carbamate
Reactant of Route 5
Reactant of Route 5
2,2,2-trifluoroethyl N-(4-hydroxycyclohexyl)carbamate
Reactant of Route 6
Reactant of Route 6
2,2,2-trifluoroethyl N-(4-hydroxycyclohexyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.